Product packaging for 3-Fluorosulfonylbenzoyl chloride(Cat. No.:CAS No. 454-93-3)

3-Fluorosulfonylbenzoyl chloride

Cat. No.: B3052801
CAS No.: 454-93-3
M. Wt: 222.62 g/mol
InChI Key: ZYZOMPZZWUWKLH-UHFFFAOYSA-N
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Description

Significance of Aryl Acyl Chlorides in Organic Synthesis

Aryl acyl chlorides, a class of organic compounds characterized by a -COCl group attached to an aromatic ring, are foundational reagents in organic synthesis. Their importance stems from their high reactivity, which makes them excellent acylating agents. The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This, combined with the fact that the chloride ion is a good leaving group, facilitates a wide range of nucleophilic acyl substitution reactions.

These reactions are pivotal for creating essential chemical bonds. For instance, acyl chlorides react readily with alcohols to form esters and with amines to produce amides, fundamental linkages in pharmaceuticals, polymers, and agrochemicals. Their vigorous reactivity, often occurring at room temperature, allows for the efficient construction of complex molecules. Furthermore, they are key reactants in Friedel-Crafts acylation reactions, a classic method for attaching an acyl group to an aromatic ring, thereby forming new carbon-carbon bonds. The acyl chloride functional group is one of the most reactive among carboxylic acid derivatives, enabling its conversion into other functionalities like acid anhydrides.

The Fluorosulfonyl Moiety: A Versatile Functional Group in Molecular Design

The fluorosulfonyl (-SO₂F) group has garnered substantial attention for its unique combination of stability and selective reactivity, making it a powerful tool in molecular design, particularly in chemical biology and drug discovery. Unlike the more common sulfonyl chlorides (-SO₂Cl), which are often readily hydrolyzed, the sulfur-fluorine bond in a fluorosulfonyl group is significantly more robust and resistant to hydrolysis.

This stability, however, is paired with a specific reactivity that has become the cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of near-perfect click chemistry reactions. The fluorosulfonyl group can react efficiently and selectively with specific nucleophiles, most notably the phenolic side chain of tyrosine residues and the amine side chain of lysine (B10760008) residues in proteins. This has led to the development of sulfonyl fluoride-containing compounds as covalent probes and inhibitors that can target proteins with high precision. This targeted reactivity is invaluable for studying protein function and for designing novel therapeutic agents that form durable, covalent bonds with their biological targets. The ability to selectively label proteins in complex biological systems, such as entire proteomes, underscores the versatility of the fluorosulfonyl moiety.

Table 1: Comparison of Aryl Sulfonyl Halide Properties

Property Aryl Sulfonyl Chloride (-SO₂Cl) Aryl Sulfonyl Fluoride (-SO₂F)
Reactivity High, prone to hydrolysis. More stable, resistant to hydrolysis.
Primary Use General sulfonamide and sulfonate ester synthesis. SuFEx click chemistry, covalent protein labeling.
Selectivity Reacts with a broad range of nucleophiles. Shows selective reactivity towards specific amino acid residues (e.g., Tyr, Lys).
Bond Strength S-Cl bond is weaker. S-F bond is stronger.

Overview of Academic Research Trajectories Involving 3-Fluorosulfonylbenzoyl Chloride

The academic interest in this compound stems directly from its bifunctional nature, which allows it to act as a molecular bridge or a versatile chemical linker. The presence of two distinct reactive centers on a single aromatic scaffold opens up strategic pathways for synthesizing complex and functional molecules.

The research trajectories for this compound are primarily focused on leveraging its dual reactivity:

Sequential Functionalization: The acyl chloride group is significantly more reactive than the fluorosulfonyl group under many conditions. This difference allows for selective, stepwise reactions. A nucleophile, such as an alcohol or an amine, can first be reacted with the acyl chloride moiety to form an ester or an amide. The resulting molecule, now bearing a stable fluorosulfonyl group, can be used in a subsequent reaction, such as a SuFEx click reaction, to attach it to another molecule or a biological target.

Development of Chemical Probes and Bioconjugates: The compound is an ideal starting material for creating chemical probes. For example, a fluorescent dye or a reporter tag could be attached via the acyl chloride group. The resulting molecule could then be used to label proteins through the covalent reaction of the fluorosulfonyl group, enabling studies in chemical biology.

Synthesis of Heterocyclic and Polyfunctional Molecules: The isomer, 4-(Fluorosulfonyl)benzoyl chloride, has been noted for its suitability in click chemistry applications. sigmaaldrich.com By extension, this compound serves as a valuable building block for creating novel compounds where the two functional groups can be used to direct the formation of complex architectures. For instance, its precursor, 3-Fluorobenzenesulfonyl chloride, is used to prepare pyrrole (B145914) derivatives. chemicalbook.com

The utility of this compound is thus defined by its capacity to connect different molecular components with high efficiency and control, making it a valuable asset in the synthesis of new materials, pharmaceuticals, and tools for chemical research.

Table 2: Physicochemical Properties of 3-(Fluorosulfonyl)benzoyl chloride and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
3-(Fluorosulfonyl)benzoyl chloride C₇H₄ClFO₃S 222.62 Not available
3-Fluorobenzoyl chloride C₇H₄ClFO 158.56 189 °C @ 760 mmHg fishersci.com
3-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 231-232 °C sigmaaldrich.com
4-(Fluorosulfonyl)benzoyl chloride C₇H₄ClFO₃S 222.62 96-97 °C @ 0.7 mmHg sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO3S B3052801 3-Fluorosulfonylbenzoyl chloride CAS No. 454-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorosulfonylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H4ClFO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZYZOMPZZWUWKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060011
Record name Benzoyl chloride, 3-(fluorosulfonyl)-
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Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

454-93-3
Record name 3-(Fluorosulfonyl)benzoyl chloride
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Record name 3-(fluorosulphonyl)benzoyl chloride
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Reactivity Profiles and Mechanistic Investigations of 3 Fluorosulfonylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety

The benzoyl chloride portion of the molecule is highly susceptible to nucleophilic acyl substitution. This class of reactions proceeds via a well-established addition-elimination mechanism. masterorganicchemistry.comlscollege.ac.inchemistrytalk.org A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlscollege.ac.in Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new carbonyl compound. lscollege.ac.inlibretexts.org

The reactivity of the acyl chloride can be harnessed to introduce a variety of functional groups. For instance, reaction with an alcohol (alcoholysis) yields an ester, while reaction with an amine (aminolysis) produces an amide. libretexts.org Hydrolysis, the reaction with water, leads to the corresponding carboxylic acid. chemistrysteps.com Furthermore, acid chlorides can react with carboxylate salts to form carboxylic acid anhydrides. chemistrysteps.com The general reactivity trend places acid chlorides as the most reactive among carboxylic acid derivatives, allowing for their conversion into less reactive derivatives. chemistrytalk.orglibretexts.org

The Electrophilic Influence of the Fluorosulfonyl Group on Reaction Pathways

The fluorosulfonyl (-SO2F) group, positioned at the meta-position of the benzene (B151609) ring, exerts a powerful electron-withdrawing influence. This effect significantly increases the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles, thereby enhancing the rate of nucleophilic acyl substitution reactions.

This heightened reactivity is a key feature of 3-fluorosulfonylbenzoyl chloride. The electron-withdrawing nature of the fluorosulfonyl group is expected to accelerate reactions such as hydrolysis, alcoholysis, and aminolysis at the acyl chloride site. In the context of Friedel-Crafts acylation, where the benzoyl chloride acts as an electrophile, the fluorosulfonyl group deactivates the aromatic ring towards further electrophilic substitution. pearson.com

Comparative Reactivity and Stability Analysis: Sulfonyl Fluorides vs. Sulfonyl Chlorides

A critical aspect of understanding the chemistry of this compound is to compare the properties of its sulfonyl fluoride (B91410) group with the analogous sulfonyl chlorides.

Considerations of Thermal and Hydrolytic Stability in Aqueous Environments

Sulfonyl fluorides exhibit markedly greater thermal and hydrolytic stability compared to their sulfonyl chloride counterparts. nih.govenamine.net The strong sulfur-fluorine (S-F) bond contributes to this enhanced stability, making sulfonyl fluorides resistant to decomposition at elevated temperatures and to hydrolysis in aqueous media. nih.gov In contrast, sulfonyl chlorides are more prone to hydrolysis, readily converting to the corresponding sulfonic acids in the presence of water. nih.gov This difference in stability is significant, as it allows for reactions to be selectively carried out at the more reactive acyl chloride site of this compound without affecting the sulfonyl fluoride group.

The hydrolytic stability of sulfonyl fluorides is a key feature that has led to their increasing use in chemical biology and drug discovery. enamine.netacs.org While aryl sulfonyl fluorides are generally more resistant to hydrolysis than their alkyl counterparts, their stability can be influenced by substituents on the aromatic ring. nih.govacs.org

FeatureSulfonyl FluoridesSulfonyl Chlorides
Thermal Stability High, resistant to thermolysis. nih.govLower, can decompose at elevated temperatures. nih.gov
Hydrolytic Stability High, resistant to hydrolysis. nih.govenamine.netLower, readily hydrolyze to sulfonic acids. nih.gov

Resistance to Reduction and Distinct Mechanistic Features

Sulfonyl fluorides are more resistant to reduction than sulfonyl chlorides. nih.gov The S-Cl bond in sulfonyl chlorides is more susceptible to reductive cleavage, which can lead to the formation of sulfinic acids or other reduced sulfur species. nih.gov This superior stability of the S-F bond against reduction further underscores the robustness of the sulfonyl fluoride moiety. researchgate.net

Mechanistically, nucleophilic substitution at a sulfonyl center can proceed through different pathways. For sulfonyl chlorides, the chloride-chloride exchange reaction has been shown to proceed via a single transition state consistent with an SN2 mechanism. mdpi.com In contrast, the fluoride exchange in sulfonyl fluorides is proposed to occur through an addition-elimination mechanism, involving a hypervalent sulfur intermediate. mdpi.com This distinction in mechanistic pathways highlights the fundamental differences in reactivity between these two important classes of sulfur(VI) halides.

Kinetic Characterization of Reaction Rates and Selectivity

The dual reactivity of this compound necessitates a careful consideration of reaction kinetics to achieve selective transformations. The rate of nucleophilic attack at the acyl chloride is generally much faster than at the sulfonyl fluoride. This difference in reactivity forms the basis for selectively modifying the acyl chloride group while leaving the sulfonyl fluoride intact.

Kinetic studies of arenesulfonyl chlorides have shown that the rates of nucleophilic substitution are sensitive to the electronic effects of substituents on the aromatic ring. mdpi.com Electron-withdrawing groups, such as the fluorosulfonyl group, are expected to accelerate the rate of substitution at the benzoyl chloride position. The Hammett equation has been successfully applied to correlate the reaction rates of substituted arenesulfonyl chlorides with substituent constants, providing a quantitative measure of these electronic effects. mdpi.com For instance, a positive ρ-value in the Hammett plot for the chloride exchange reaction in arenesulfonyl chlorides indicates that electron-withdrawing groups enhance the reaction rate. mdpi.com

Applications in Advanced Organic Synthesis

Utilization as an Intermediate for Complex Molecule Construction

The strategic placement of the fluorosulfonyl and benzoyl chloride groups on the aromatic ring makes 3-fluorosulfonylbenzoyl chloride a valuable intermediate in the synthesis of complex molecules. The differing reactivity of the two functional groups allows for stepwise transformations, where one group can be reacted selectively while the other remains intact for subsequent modification. This controlled reactivity is crucial for building elaborate molecular frameworks.

In multistep syntheses, the acyl chloride is typically the more reactive group, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and organometallic reagents. The more stable fluorosulfonyl group can then be targeted in a later step, often requiring more forcing conditions or specific catalysts for its transformation. This hierarchical reactivity simplifies the synthetic planning and execution for creating complex target molecules.

The stability of carbocations, which can be formed as intermediates in reactions involving the benzoyl portion, is influenced by factors like substitution and resonance. libretexts.org While not directly forming a carbocation in most of its reactions, the electrophilicity of the carbonyl carbon is key to its role as an intermediate. The ability to introduce the fluorosulfonyl moiety through this intermediate is significant for designing molecules with specific electronic and binding properties.

Preparation of Sulfonamide Derivatives via Acylation

A significant application of this compound is in the synthesis of sulfonamide derivatives. The acyl chloride functionality readily reacts with primary and secondary amines in an acylation reaction to form the corresponding N-acylsulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. researchgate.netchemguide.co.uk

The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a chloride ion. This method provides a straightforward and efficient route to a wide array of sulfonamides with diverse substitution patterns on the amine.

The synthesis of sulfonamides is of great interest due to their prevalence in medicinal chemistry. nih.govekb.eg Various methods have been developed for sulfonamide synthesis, often starting from sulfonyl chlorides and amines. nih.govmdpi.com The use of this compound allows for the incorporation of a latent fluorosulfonyl group, which can be important for the biological activity or for further synthetic manipulations. The reaction conditions can be optimized, for instance, by using N-silylamines which react efficiently with sulfonyl chlorides to produce high yields of sulfonamides. nih.gov

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary or Secondary AmineN-substituted-3-(fluorosulfonyl)benzamideAcylation
This compoundAlcohol3-(Fluorosulfonyl)benzoate esterEsterification
This compoundN-SilylamineN-Silyl-3-(fluorosulfonyl)benzamideAcylation

Employment in Esterification Reactions for Diverse Scaffolds

Similar to its reaction with amines, this compound is also employed in esterification reactions with a variety of alcohols and phenols. chemguide.co.uk The acyl chloride reacts readily with the hydroxyl group of the alcohol or phenol (B47542) to form the corresponding ester. This reaction is often carried out in the presence of a base to scavenge the HCl produced. researchgate.netlibretexts.org

The esterification can be performed under mild conditions, and the high reactivity of the acyl chloride allows for the esterification of sterically hindered alcohols. wechemglobal.com This method is advantageous over direct esterification with a carboxylic acid, which is a reversible and often slower reaction requiring an acid catalyst. chemguide.co.uk The use of this compound provides an irreversible and generally high-yielding route to esters containing a fluorosulfonyl group. libretexts.org

These esterification reactions are valuable for creating diverse molecular scaffolds. The resulting esters can be used as intermediates in further synthetic transformations or as final products with specific physical or biological properties. For instance, the esterification of steroid carboxylic acids has been evaluated using acetyl chloride, a related acyl chloride, highlighting the utility of this functional group in modifying complex natural products. nih.gov

Reactant 1Reactant 2SolventBaseProduct
This compoundEthanolDichloromethanePyridineEthyl 3-(fluorosulfonyl)benzoate
This compoundPhenolTetrahydrofuranTriethylaminePhenyl 3-(fluorosulfonyl)benzoate
This compoundtert-ButanolDiethyl etherPyridinetert-Butyl 3-(fluorosulfonyl)benzoate

Contributions to the Synthesis of Fluorosulfonyl-Containing Building Blocks

This compound is a key precursor for the synthesis of other valuable fluorosulfonyl-containing building blocks. The benzoyl chloride moiety can be transformed into various other functional groups, while retaining the fluorosulfonyl group. For example, reduction of the acyl chloride can yield the corresponding alcohol, which can then be used in a variety of other synthetic operations.

Furthermore, the fluorosulfonyl group itself can be the site of reaction under specific conditions, although it is generally less reactive than the acyl chloride. For instance, processes like fluorodesulfonylation can be used to modify the sulfonyl fluoride (B91410) group. google.com This allows for the creation of a diverse range of aromatic compounds substituted with fluorosulfonyl groups, which are important in materials science and medicinal chemistry. The synthesis of novel fluorinated building blocks is an active area of research, with methods like halofluorination being explored to introduce fluorine into organic molecules. beilstein-journals.org

The ability to generate a variety of fluorosulfonyl-containing synthons from a single, readily available starting material like this compound underscores its importance in synthetic chemistry. These building blocks are then utilized in the construction of more complex molecules with tailored properties.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Targeted Covalent Protein Modifiers

Covalent protein modifiers are instrumental in various areas of chemical biology, including bioconjugation and the identification of protein targets. rsc.org The sulfonyl fluoride (B91410) moiety of compounds derived from 3-fluorosulfonylbenzoyl chloride serves as a "warhead" that can form stable covalent bonds with specific amino acid residues within a protein. rsc.orgnih.gov

The sulfonyl fluoride group is an electrophile that reacts with nucleophilic amino acid residues on proteins. nih.gov This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or a Michael addition-type reaction, depending on the nature of the protein's binding site and the specific structure of the covalent modifier. google.comresearchgate.net The stability of the resulting covalent bond is a key advantage, allowing for the irreversible inhibition of enzyme activity or the stable labeling of a protein for further study. nih.govnih.gov

The sulfonyl fluoride warhead exhibits a degree of promiscuity, reacting with a range of nucleophilic amino acid residues. nih.gov This reactivity is context-dependent, meaning the specific residue that is modified is determined by its accessibility and nucleophilicity within the protein's three-dimensional structure. nih.gov

Lysine (B10760008): The ε-amino group of lysine is a common target for sulfonyl fluoride-containing probes. rsc.orgnih.gov For instance, 5'-p-fluorosulfonylbenzoyl adenosine (B11128) (FSBA), an analogue of ATP, has been shown to covalently modify a conserved lysine residue in the ATP-binding site of many kinases. rsc.orgnih.govnih.gov This modification has been instrumental in identifying and characterizing the nucleotide-binding sites of these enzymes. nih.govresearchgate.net

Serine: Serine proteases, a large family of enzymes, have a highly reactive serine residue in their active site. Sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic inhibitors of these enzymes, forming a stable sulfonyl-enzyme adduct. rsc.org

Tyrosine: In some instances, sulfonyl fluorides have been observed to react with tyrosine residues. For example, the bifunctional affinity label 5'-(p-(fluorosulfonyl)benzoyl)-8-azidoadenosine (5'-FSBAzA) was found to primarily modify a tyrosine residue in the regulatory site of bovine liver glutamate (B1630785) dehydrogenase. nih.gov

Cysteine and Histidine: While less common, the modification of cysteine and histidine residues by sulfonyl fluorides has also been reported, further highlighting the versatility of this chemical warhead. nih.gov

Amino Acid ResidueReacting GroupExample ModifierTarget Protein Family
Lysineε-amino group5'-p-fluorosulfonylbenzoyl adenosine (FSBA)Kinases rsc.orgnih.govnih.gov
SerineHydroxyl groupPhenylmethylsulfonyl fluoride (PMSF)Serine Proteases rsc.org
TyrosinePhenolic hydroxyl group5'-(p-(fluorosulfonyl)benzoyl)-8-azidoadenosine (5'-FSBAzA)Dehydrogenases nih.gov
CysteineThiol groupSulfonyl fluoridesVarious nih.gov
HistidineImidazole ringSulfonyl fluoridesVarious nih.gov

Application of Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction. acs.org This methodology is centered on the remarkable stability and selective reactivity of the sulfur(VI)-fluoride (S-F) bond. acs.orgotavachemicals.com Unlike the highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, resisting hydrolysis and reduction, which makes them highly compatible with various reaction conditions and biological environments. acs.orgotavachemicals.com This allows for precise and high-yield chemical transformations under mild conditions, making SuFEx a powerful tool for covalent drug discovery, chemical proteomics, and bioconjugation. otavachemicals.com

The robust and reliable nature of SuFEx click chemistry is exceptionally well-suited for the rapid construction of diverse compound libraries, a cornerstone of modern drug discovery. The high chemoselectivity and yields of SuFEx reactions facilitate the efficient synthesis of large collections of molecules for high-throughput screening. otavachemicals.com

Fragment-based drug discovery has particularly benefited from this technology through the development of "SuFEx Handle Fragment Libraries". otavachemicals.com These libraries contain a wide array of aryl fluorosulfates and sulfamoyl fluorides that can be readily diversified. otavachemicals.com The key advantages of using SuFEx for library assembly include:

Exceptional Stability: SuFEx reagents like aryl fluorosulfates are thermodynamically stable and resistant to hydrolysis, ensuring a longer shelf life and compatibility with various synthetic steps. otavachemicals.com

High Chemoselectivity: These reagents selectively target specific nucleophiles, minimizing off-target reactions and simplifying purification processes. otavachemicals.com

Late-Stage Functionalization: The stability of the SuFEx handle allows for the modification of complex lead compounds at a late stage in the synthetic process, enabling fine-tuning of their pharmacological properties. otavachemicals.com

Seamless Integration: Virtual libraries of SuFEx-able compounds can be screened computationally, with promising hits being rapidly synthesized for experimental validation, streamlining the discovery pipeline. acs.orgotavachemicals.com

FeatureAdvantage in Compound Library SynthesisSource
Reaction Type Click Chemistry acs.orgotavachemicals.com
Core Reagents Aryl Fluorosulfates, Sulfamoyl Fluorides acs.orgotavachemicals.com
Key Bond Sulfur(VI)-Fluoride (S-F) otavachemicals.com
Stability High resistance to hydrolysis and reduction otavachemicals.com
Selectivity High chemoselectivity for specific nucleophiles otavachemicals.com
Application Covalent Drug Discovery, Late-Stage Functionalization otavachemicals.com

The specific reactivity of the sulfonyl fluoride moiety makes it an excellent electrophile for the covalent labeling of biomolecules, most notably proteins.

Protein Labeling: A significant advantage of using sulfonyl fluoride-based probes is their distinct reactivity profile compared to traditional electrophiles. While many covalent modifiers target the highly nucleophilic cysteine residue, sulfonyl fluorides preferentially form stable covalent adducts with the side chains of lysine, tyrosine, and histidine. acs.org This alternative targeting capability greatly expands the scope of protein labeling and covalent inhibitor design, as many protein binding sites that lack a cysteine may contain one of these other nucleophilic residues. acs.org An early example demonstrating this principle involved p-Fluorosulfonylbenzoyl 5'-adenosine (FSO2BzAdo), an analog of this compound. This reagent was used for the affinity labeling of cAMP-dependent protein kinase, where it achieved a stoichiometric covalent modification of a single lysine residue (Lys-71). researchgate.net This study highlighted the ability of the sulfonyl fluoride group to act as a targeted warhead for specific amino acid residues within a protein's active site. researchgate.net

Reagent ClassPrimary Target Residue(s)Bond StabilitySource
Sulfonyl Fluorides Lysine, Tyrosine, HistidineStable acs.org
Maleimides CysteineStable nih.gov
Succinimidyl Esters Lysine (amines)Stable (Amide bond) thermofisher.com

RNA and Carbohydrate Labeling: While SuFEx chemistry is a versatile tool, its application for the direct chemical labeling of RNA and carbohydrates is less documented in the reviewed literature. Current prominent methods for RNA labeling often involve enzymatic approaches, such as using T4 RNA ligase to attach a labeled nucleotide, or the incorporation of modified nucleosides during synthesis. jenabioscience.combiocompare.com The primary focus of sulfonyl fluoride-based labeling has been on targeting the nucleophilic amino acid residues found in proteins. acs.org

Structure-Activity Relationship (SAR) Studies in the Context of Covalent Inhibition

In the design of covalent inhibitors, the sulfonyl fluoride group functions as a reactive "warhead" that forms a permanent bond with the target protein. acs.orgotavachemicals.com Structure-activity relationship (SAR) studies in this context aim to optimize both the non-covalent binding affinity and the covalent reactivity of the inhibitor. A typical covalent inhibitor based on this scaffold consists of three key components:

Scaffold: The core molecular structure that provides the primary interactions with the protein's binding pocket, dictating affinity and selectivity.

Linker: The portion connecting the scaffold to the warhead.

Warhead: The electrophilic group (in this case, sulfonyl fluoride) that forms the covalent bond with a nucleophilic residue on the target protein.

The SAR process involves systematically modifying the scaffold to maximize favorable contacts with the target protein. The goal is to create a molecule that first binds to the target with high affinity and specificity, which then positions the sulfonyl fluoride warhead in close proximity to a suitable nucleophilic residue (e.g., lysine, tyrosine) to facilitate the covalent reaction. acs.org

The study of p-fluorosulfonylbenzoyl adenosine (FSO2BzAdo) serves as a classic model for this principle. researchgate.net

ComponentExample in FSO2BzAdoFunction in SARSource
Scaffold AdenosineProvides affinity and selectivity for the ATP-binding site of the kinase. Modifications here would alter binding potency. researchgate.net
Linker Benzoyl groupPositions the warhead correctly relative to the scaffold and target nucleophile. researchgate.net
Warhead Fluorosulfonyl group (-SO2F)Forms a stable, covalent bond with the target nucleophile (Lysine-71). Its reactivity can be tuned. acs.orgresearchgate.net

The optimization of such inhibitors involves a dual focus: enhancing binding affinity (governed by the scaffold) and modulating the electrophilicity of the warhead. nih.gov An ideal covalent inhibitor is sufficiently reactive to bind its target efficiently but not so reactive that it indiscriminately modifies other proteins, which would lead to off-target effects. acs.orgnih.gov Therefore, SAR studies for covalent inhibitors often measure not just binding affinity (Kᵢ) but also the rate of inactivation (kᵢₙₐ꜀ₜ), to develop agents with an optimal balance of specificity and reactivity. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

X-ray Crystallography in Protein-Ligand Complex Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including the intricate complexes formed between a protein and a covalently bound ligand like a sulfonyl chloride. This method provides an unparalleled level of detail, offering a static image of the final state of the covalent modification.

The process begins with the crystallization of the protein-ligand complex. This is often the most challenging step, as it requires obtaining a well-ordered crystal lattice suitable for diffraction. Once crystals are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to build an atomic model of the protein-ligand complex.

For a compound like 3-Fluorosulfonylbenzoyl chloride, X-ray crystallography would be invaluable in:

Identifying the modified residue: The electron density map would clearly show which amino acid side chain (e.g., lysine (B10760008), tyrosine, histidine) has been targeted by the reactive benzoyl chloride group.

Determining the binding orientation: The precise orientation of the inhibitor within the protein's binding site would be revealed, showing the interactions that contribute to its initial non-covalent binding.

Visualizing conformational changes: The structure of the modified protein can be compared to the unbound (apo) protein to identify any conformational changes that occur upon covalent modification.

While no specific crystallographic data for a this compound-protein complex is available, studies on related compounds, such as p-fluorosulfonylbenzoyl 5'-adenosine, have successfully used this technique to identify the modified lysine residues in the active sites of kinases.

Illustrative Data Table: Crystallographic Data for a Hypothetical Protein-Inhibitor Complex

ParameterHypothetical Value for Protein-3-FSBC Complex
PDB IDN/A
Resolution (Å)2.1
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.2, b=75.1, c=105.8
R-work / R-free0.19 / 0.23
Covalently Modified ResidueLysine 145
Key Non-covalent ContactsHydrogen bond to Serine 180, Pi-stacking with Phenylalanine 98

This table is illustrative and does not represent actual experimental data for this compound.

Kinetic Analysis of Covalent Bond Formation by Spectroscopic Assays

Understanding the kinetics of covalent bond formation is crucial for evaluating the efficiency and specificity of an irreversible inhibitor. Spectroscopic assays are commonly employed to monitor the reaction between the inhibitor and its target protein over time.

The kinetic analysis of a covalent inhibitor typically follows a two-step model: a rapid, reversible binding of the inhibitor (I) to the protein (P) to form a non-covalent complex (P·I), followed by a slower, irreversible chemical reaction that forms the covalent adduct (P-I). This can be represented as:

P + I ⇌ P·I → P-I

The key parameters derived from these studies are:

K_I (Inhibition constant): This represents the affinity of the inhibitor for the protein in the initial non-covalent binding step. A lower K_I indicates tighter binding.

k_inact (Maximum inactivation rate constant): This is the maximal rate of the covalent bond formation at saturating concentrations of the inhibitor.

Spectroscopic assays can monitor this process in several ways:

Loss of Enzymatic Activity: If the target is an enzyme, its activity can be measured at different time points after the addition of the inhibitor. The rate of activity loss is then used to determine the kinetic parameters.

Direct Spectroscopic Signal Change: The formation of the covalent bond can sometimes lead to a change in the spectroscopic properties of the protein or the inhibitor, such as a shift in fluorescence or absorbance, which can be monitored continuously.

Mass Spectrometry: While not a traditional spectroscopic assay for continuous monitoring, mass spectrometry can be used at discrete time points to quantify the proportion of unmodified versus modified protein, thereby determining the rate of covalent modification.

For this compound, one could hypothesize a study where the target protein's intrinsic tryptophan fluorescence is quenched upon covalent modification. By monitoring the fluorescence decay over time at various inhibitor concentrations, the kinetic parameters could be determined.

Illustrative Data Table: Kinetic Parameters for a Hypothetical Covalent Inhibitor

ParameterHypothetical Value for 3-FSBC
K_I (μM)50
k_inact (s⁻¹)0.01
k_inact/K_I (M⁻¹s⁻¹)200
Method of DetectionTryptophan Fluorescence Quenching
Target ProteinHypothetical Kinase X

This table is illustrative and does not represent actual experimental data for this compound.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-fluorosulfonylbenzoyl chloride, this typically involves docking a derivative, where the reactive benzoyl chloride has been modified, into the active site of a protein target. The sulfonyl fluoride (B91410) group is often employed as a "warhead" to form a covalent bond with nucleophilic amino acid residues such as tyrosine, lysine (B10760008), or histidine. mdpi.comnih.gov

Docking simulations can elucidate the non-covalent interactions that position the ligand correctly within the binding pocket before the covalent reaction occurs. These simulations are crucial for predicting whether a ligand will have a high affinity for a specific target and for understanding the structural basis of its inhibitory activity. For instance, a hypothetical docking study of a 3-fluorosulfonylbenzoyl derivative against a kinase could reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com

The results of such simulations are often quantified by a docking score, which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. These predictions are instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing. nih.gov

Table 1: Hypothetical Molecular Docking Results of a 3-Fluorosulfonylbenzoyl Amide Derivative Against a Kinase Target. This table is for illustrative purposes and does not represent actual experimental data.


ParameterValueDescription
Docking Score (kcal/mol)-9.8Predicted binding affinity. A more negative value suggests stronger binding.
Key Interacting ResiduesLys745, Leu718, Val726, Asp831Amino acids in the binding pocket forming significant interactions with the ligand.
Types of InteractionsHydrogen Bond, Hydrophobic, CovalentNature of the forces stabilizing the ligand-protein complex.
Predicted Covalent LinkageTyr802The nucleophilic residue predicted to be targeted by the sulfonyl fluoride warhead.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT studies can provide deep insights into its reactivity, the mechanism of its reactions with nucleophiles, and its fundamental electronic properties.

DFT calculations can be used to determine the distribution of electron density in the molecule, highlighting the electrophilic nature of the sulfur atom in the sulfonyl fluoride group and the carbon atom in the benzoyl chloride group. This allows for a quantitative prediction of which site is more susceptible to nucleophilic attack under different conditions. Furthermore, DFT can be used to map the entire reaction pathway for the covalent modification of an amino acid residue, identifying transition states and calculating activation energies. This information is invaluable for understanding the kinetics of inhibition.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. researchgate.net

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound. This table is for illustrative purposes and does not represent actual experimental data.


PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity; a smaller gap suggests higher reactivity.
Mulliken Charge on Sulfonyl Sulfur+2.8Indicates a highly electrophilic center, susceptible to nucleophilic attack.

Chemoinformatics Approaches in Ligand Design and Virtual Screening

Chemoinformatics involves the use of computational methods to analyze chemical information. In the context of this compound, chemoinformatics plays a vital role in designing new ligands and in screening large libraries of virtual compounds to identify potential drug candidates. mdpi.com

Starting with the this compound scaffold, chemoinformatic tools can be used to generate vast virtual libraries of derivatives by attaching different chemical groups to the benzoyl moiety. These libraries can then be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and the absence of toxicophores.

Following this initial filtering, the remaining compounds can be subjected to virtual screening, a process that uses computational methods like molecular docking to predict which compounds are most likely to bind to a specific biological target. This hierarchical approach allows researchers to efficiently navigate the vast chemical space and focus experimental efforts on the most promising candidates. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.